molecular formula C11H15N3O6 B150702 N4-Acetylcytidine CAS No. 3768-18-1

N4-Acetylcytidine

Numéro de catalogue B150702
Numéro CAS: 3768-18-1
Poids moléculaire: 285.25 g/mol
Clé InChI: NIDVTARKFBZMOT-PEBGCTIMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N4-Acetylcytidine (ac4C) is a highly conserved chemical modification found in eukaryotic and prokaryotic RNA, such as tRNA, rRNA, and mRNA . This modification is significantly associated with various human diseases, especially cancer . It is an ancient and evolutionarily conserved modification, which maps to a wide spectrum of RNAs from archaea bacteria to humans . This modification results in a variety of functional outcomes which impact normal development and disease .


Synthesis Analysis

The synthesis of N4-Acetylcytidine in RNA has been studied. A synthetic route to homogenous RNAs containing electrophilic acetyl groups has been developed . The thermodynamic consequences of cytidine acetylation in this context have been assessed .


Molecular Structure Analysis

N4-Acetylcytidine is a post-transcriptional modification of RNA that is conserved across all domains of life. All characterized sites of ac4C in eukaryotic RNA occur in the central nucleotide of a 5’-CCG-3’ consensus sequence .


Chemical Reactions Analysis

N4-Acetylcytidine (ac4C) is a highly conserved modified RNA nucleobase whose formation is catalyzed by the disease-associated N-acetyltransferase 10 (NAT10) .

Applications De Recherche Scientifique

mRNA Stability and Processing

N4-Acetylcytidine (ac4C) is a highly conserved RNA modification that has been shown to play a significant role in the regulation of mRNA stability, processing, and translation . The exact mechanisms by which ac4C influences these processes are still being researched, but it is clear that ac4C modification sites in mRNA are crucial for proper gene expression and function .

Role in Disease Pathogenesis

The modification by ac4C has been linked to the pathogenesis of a wide range of diseases, particularly cancer . It is believed that ac4C modifications can impact disease progression and may offer new perspectives for disease treatment .

Impact on RNA Viruses

ac4C is also found in RNA viruses and is critical for the translation and stability of their mRNA. Studies have shown that ac4C modifications can affect viral replication, which opens up potential strategies for combating viral infections .

Mécanisme D'action

Target of Action

N4-Acetylcytidine (ac4C) is a highly conserved chemical modification found in eukaryotic and prokaryotic RNA, such as tRNA, rRNA, and mRNA . The formation of this modification significantly depends on the catalytic activity of N-acetyltransferase 10 (NAT10) , the only known protein that produces ac4C .

Mode of Action

NAT10, as the only ac4C acetyltransferase in human cells, can precisely regulate the stability and translation of RNA by catalyzing the acetylation of rRNA , tRNA , and mRNA . This advances our understanding of the role of RNA acetylation modification in cellular physiology and pathology .

Biochemical Pathways

The ac4C modification is part of a complex interaction involving “writers,” “readers,” and “erasers” that play crucial roles in growth, genetics, and disease . These modifications are epigenetic and encompass the addition, deletion, or change of chemical groups in RNAs and further modifications of their chemical structure . Hence, chemical RNA modifications represent a new mechanism for post-transcriptional regulation of gene expression .

Pharmacokinetics

It is known that the modification is widely present in various rna molecules, including mrna, trna, and rrna . This suggests that the compound may have broad bioavailability within the cell.

Result of Action

The ac4C modification plays a profound role in the pathogenesis of a wide range of diseases . It is significantly associated with various human diseases, especially cancer . The modification results in a variety of functional outcomes which impact normal development and disease .

Action Environment

The action of N4-Acetylcytidine is influenced by the cellular environment. The modification is conserved across all domains of life, suggesting that it is robust to a wide range of environmental conditions . The exact means by which environmental factors influence the compound’s action, efficacy, and stability remain unclear .

Safety and Hazards

When handling N4-Acetylcytidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O6/c1-5(16)12-7-2-3-14(11(19)13-7)10-9(18)8(17)6(4-15)20-10/h2-3,6,8-10,15,17-18H,4H2,1H3,(H,12,13,16,19)/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDVTARKFBZMOT-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958718
Record name 4-[(1-Hydroxyethylidene)amino]-1-pentofuranosylpyrimidin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N4-Acetylcytidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005923
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N4-Acetylcytidine

CAS RN

3768-18-1
Record name N4-Acetylcytidine
Source CAS Common Chemistry
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Record name N-Acetylcytidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(1-Hydroxyethylidene)amino]-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetyl-1-(beta-D-ribofuranosyl)cytosine
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Record name N4-Acetylcytidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005923
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of ac4C?

A1: N4-acetylcytidine (ac4C) has a molecular formula of C11H15N3O6 and a molecular weight of 285.24 g/mol. []

Q2: How does ac4C exert its effects on target RNAs?

A2: ac4C influences RNA function primarily through two mechanisms:

  • Increased duplex stability: ac4C enhances the thermal stability of Watson-Crick base pairing with guanosine, potentially affecting RNA folding and interactions with other molecules. [, ]
  • Modulation of protein binding: ac4C can either enhance or reduce the binding affinity of specific proteins to the modified RNA. For instance, it promotes the recruitment of PCBP2 to the IRES of enterovirus 71, enhancing viral translation. [] Conversely, it can decrease the binding of proteins involved in mRNA degradation, leading to increased mRNA stability. [, , ]

Q3: What is the role of NAT10 in ac4C modification?

A3: NAT10 is the only known human enzyme with both acetyltransferase and RNA binding activity responsible for N4A formation. [, , , , ] It catalyzes the transfer of an acetyl group from acetyl-CoA to the cytidine base in RNA, forming ac4C. [, , ] NAT10 expression is often dysregulated in various cancers, leading to altered ac4C levels and impacting cellular processes like proliferation, metastasis, and drug resistance. [, , , , ]

Q4: How does ac4C influence mRNA stability and translation?

A4: ac4C has been shown to enhance mRNA stability and translation efficiency. [, ] For example, it promotes the stability of LY6E mRNA, an interferon-stimulated gene involved in alphavirus replication. [] NAT10-mediated ac4C modification can also enhance the stability and translation of specific mRNAs by shielding them from degradation by exonucleases. []

Q5: What is the role of ac4C in stress response?

A5: Research suggests that ac4C plays a role in cellular stress responses. The levels of ac4C and other mRNA modifications have been observed to change in response to various stressors like heat, glucose starvation, and oxidative stress in yeast. [] Additionally, ac4C modifications on mRNAs are associated with stress granules, which are formed during cellular stress and regulate mRNA translation and degradation. []

Q6: How does ac4C contribute to the regulation of gene expression?

A6: By influencing mRNA stability and translation efficiency, ac4C acts as a vital post-transcriptional regulator of gene expression. It fine-tunes the levels of specific proteins within the cell, impacting various cellular processes. [, ]

Q7: What are the known functions of ac4C in different organisms?

A7: While research on ac4C is ongoing, several key functions have been identified across different organisms:

  • Bacteria: ac4C in tRNA is crucial for accurate and efficient translation, particularly at elevated temperatures. []
  • Yeast: ac4C is essential for the biogenesis of the small ribosomal subunit and plays a role in tRNA stability and stress response. [, ]
  • Mammals: ac4C is implicated in various biological processes, including spermatogenesis, oocyte maturation, immune response, and the development of various diseases. [, , , ]

Q8: How is ac4C implicated in human diseases?

A8: Dysregulation of ac4C modifications is increasingly linked to various diseases, including:

  • Cancer: NAT10 and ac4C levels are often altered in cancer cells, contributing to tumor progression, metastasis, and drug resistance. [, , , , ]
  • Neurological Disorders: Aberrant ac4C modification patterns have been observed in Alzheimer's disease models. []
  • Autoimmune Diseases: Altered ac4C profiles are found in immune cells of patients with systemic lupus erythematosus (SLE). []

Q9: Can ac4C be targeted for therapeutic intervention?

A9: Targeting ac4C modification pathways, either by inhibiting NAT10 activity or modulating the levels of specific ac4C modifications, holds potential for therapeutic intervention in various diseases. For instance, inhibiting NAT10 with Remodelin sensitized bladder cancer cells to cisplatin treatment, suggesting its potential in overcoming chemoresistance. []

Q10: What are some methods for studying ac4C in RNA?

A10: Several techniques are used to study ac4C modifications, including:

  • ac4C-RIP-seq: This method combines RNA immunoprecipitation (RIP) with high-throughput sequencing to identify ac4C-containing RNA transcripts on a genome-wide scale. [, , , ]
  • Chemical ac4C sequencing (ac4C-seq): This approach utilizes specific chemical reactions to label and subsequently identify ac4C sites in RNA. []
  • Mass spectrometry (MS): LC-MS/MS is a highly sensitive and specific method used to detect and quantify ac4C levels in RNA samples. [, , , ]

Q11: Are there computational tools for predicting ac4C sites?

A11: Yes, computational models based on machine learning algorithms have been developed to predict potential ac4C modification sites in RNA sequences, leveraging sequence features and physicochemical properties. [, , ] These tools aid in prioritizing experimental validation and understanding the factors influencing ac4C modification.

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